molecular formula C8H5BrCl2O2 B12935834 Methyl 2-bromo-4,5-dichlorobenzoate

Methyl 2-bromo-4,5-dichlorobenzoate

Katalognummer: B12935834
Molekulargewicht: 283.93 g/mol
InChI-Schlüssel: OVZUEURGDIPBGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-bromo-4,5-dichlorobenzoate is a halogenated aromatic ester with the molecular formula C8H5BrCl2O2 and a molecular weight of 283.93 g/mol . This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-4,5-dichlorobenzoate can be synthesized through the bromination and chlorination of methyl benzoate derivatives. One common method involves the bromination of methyl 2,4-dichlorobenzoate using bromine in the presence of a catalyst . The reaction conditions typically include a solvent such as acetic acid and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-bromo-4,5-dichlorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to form methyl 2-chloro-4,5-dichlorobenzoate using reducing agents like lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Reduction: Formation of methyl 2-chloro-4,5-dichlorobenzoate.

    Oxidation: Formation of 2-bromo-4,5-dichlorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Methyl 2-bromo-4,5-dichlorobenzoate is used in various scientific research applications:

Wirkmechanismus

The mechanism of action of methyl 2-bromo-4,5-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in halogen bonding, which influences its binding affinity to various biological targets. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-bromo-4,5-dichlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms in the 4 and 5 positions, respectively, allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C8H5BrCl2O2

Molekulargewicht

283.93 g/mol

IUPAC-Name

methyl 2-bromo-4,5-dichlorobenzoate

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,1H3

InChI-Schlüssel

OVZUEURGDIPBGQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.